Jolkinolide B

Descripción general

Descripción

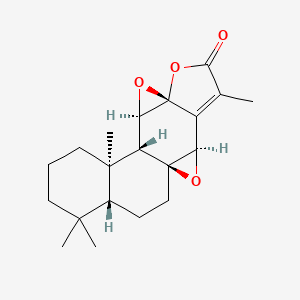

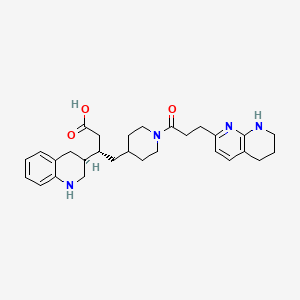

Jolkinolide B is a bioactive diterpenoid isolated from the dried root of Euphorbia fischeriana Steud . It exhibits anticancer, anti-inflammatory, and immunomodulatory activities . It has been found to induce apoptosis in numerous human cancer cell lines including breast cancer MDA-MB-231, MCF7, chronic myeloid leukemia K562, leukemic U937, and LNCaP cells .

Synthesis Analysis

The first efficient synthesis of Jolkinolide A and B was reported from the diosphenol . The new synthetic method described may find use in the preparations of 4-ylidene-2,3-substituted butenolides .Molecular Structure Analysis

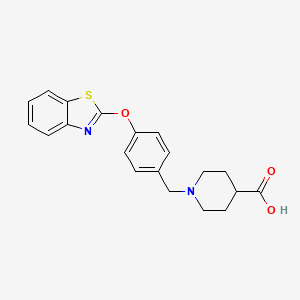

The empirical formula of Jolkinolide B is C20H26O4 . It has a molecular weight of 330.42 .Chemical Reactions Analysis

Jolkinolide B has been found to enhance the apoptosis of human leukemia HL-60, THP-1, and U937 cells . It also inhibits breast cancer, laryngeal cancer, and colorectal cancer .Physical And Chemical Properties Analysis

Jolkinolide B is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed .Aplicaciones Científicas De Investigación

Jolkinolide B: A Comprehensive Analysis of Scientific Research Applications

Colon Cancer Treatment: Jolkinolide B has been studied for its potential in treating colon tumors. Research suggests that it can inhibit tumor growth in mice and affect cell proliferation and apoptosis in HCT116 cells, a type of colon cancer cell line. The compound’s mechanism involves targeting specific pathways like IL-17 and PD-1/PD-L1 signaling pathways .

Rheumatoid Arthritis Management: Studies have identified Jolkinolide B’s components and targets related to rheumatoid arthritis (RA). It appears to modulate the JAK2/STAT3 signaling pathway, which is crucial in the inflammatory process of RA. The anti-arthritic effects of Jolkinolide B have been validated through both in vivo and in vitro experiments .

Renal Carcinoma Intervention: Jolkinolide B has shown promise in reducing cell viability in renal carcinoma cell lines, 786-O and Caki1. It also decreases the number of proliferating and migrating cells, suggesting a potential role in managing renal carcinoma .

Laryngeal Cancer Suppression: In laryngeal cancer cells, Jolkinolide B has been reported to inhibit cell growth and induce apoptosis. It regulates cell migration, invasion, and the cell cycle, highlighting its potential as a therapeutic agent for laryngeal cancer .

Hepatocellular Carcinoma Inhibition: Research indicates that Jolkinolide B can suppress the progression of hepatocellular carcinoma by inhibiting cell migration, invasion, and epithelial-to-mesenchymal transition (EMT). It also induces apoptosis in HCC cell lines by modulating expressions of Bax and BCL-2 .

Mecanismo De Acción

Jolkinolide B (JB) is a bioactive diterpenoid isolated from the root of Euphorbia fischeriana Steud, a traditional Chinese medicine . It has been reported to have anti-tumor and anti-inflammatory functions . This article will delve into the mechanism of action of JB, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

JB has been found to interact with several targets in cancer cells. It regulates the Musashi-2 protein in hepatocellular carcinoma , and it has been associated with the JAK2/STAT3 signaling pathway in the treatment of rheumatoid arthritis . These targets play crucial roles in cell proliferation, apoptosis, and inflammation .

Mode of Action

JB interacts with its targets, leading to significant changes in cellular functions. For instance, it inhibits the progression of hepatocellular carcinoma by regulating the Musashi-2 protein . In rheumatoid arthritis, JB ameliorates the condition by regulating the JAK2/STAT3 signaling pathway .

Biochemical Pathways

JB affects several biochemical pathways. It has been found to induce the S cycle arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway . In rheumatoid arthritis, it regulates the JAK2/STAT3 signaling pathway .

Pharmacokinetics

To overcome this, researchers have used black phosphorus quantum dot (BPQD) nanomaterials as a drug loading platform to synthesize a nano-traditional Chinese medicine (nano-TCM) called BPQDs@JB .

Result of Action

JB has been shown to inhibit cell proliferation and migration, while promoting apoptosis . It induces apoptosis by upregulating Bax and downregulating BCL-2 expressions . It also inhibits the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of JB can be influenced by various environmental factors. For instance, the use of nanomaterials like BPQDs can enhance the bioavailability and efficacy of JB . .

Safety and Hazards

Direcciones Futuras

Jolkinolide B has shown promising results in the treatment of various cancers. Its derivative, HJB-1, has been found to significantly alleviate LPS-induced pulmonary histological alterations, inflammatory cells infiltration, lung edema, as well as the generation of inflammatory cytokines TNF-α, IL-1β, and IL-6 in BALF . Therefore, Jolkinolide B and its derivatives may serve as promising candidates in future anti-cancer drug development .

Propiedades

IUPAC Name |

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOCMGDFRGRKF-MCDHERAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958923 | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jolkinolide B | |

CAS RN |

37905-08-1 | |

| Record name | Jolkinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jolkinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)